molecular formula C19H23NO4 B2572093 2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232824-93-9

2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2572093
CAS No.: 1232824-93-9
M. Wt: 329.396
InChI Key: KIDMQCJUGGOVGB-DEDYPNTBSA-N
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Scientific Research Applications

2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:

Future Directions

The future directions for the research and application of this compound are not specified in the search results. Given its biochemical nature, it could potentially be used in various fields of research, including proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 2,5-diethoxybenzaldehyde with 6-ethoxy-2-aminophenol under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The phenolic and imine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of ethoxy and imine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

2-[(2,5-diethoxyphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-22-15-10-11-17(23-5-2)16(12-15)20-13-14-8-7-9-18(19(14)21)24-6-3/h7-13,21H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDMQCJUGGOVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N=CC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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